![molecular formula C18H11FN2S2 B2514248 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole CAS No. 337920-51-1](/img/structure/B2514248.png)

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

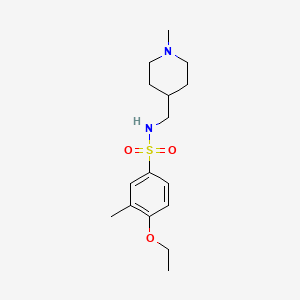

The compound "2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Fluorinated benzothiazoles, such as the one , often exhibit unique physical and chemical properties that make them of interest in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be achieved through various methods. For instance, the synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole, a related compound, was accomplished using a one-step synthesis pathway, involving direct aromatic nucleophilic substitution of a nitro-precursor with fluorine-18 . Another approach for synthesizing benzothiazole derivatives involves iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate . These methods highlight the versatility and adaptability of synthetic strategies for creating fluorinated benzothiazole compounds.

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The fluorine atom is highly electronegative, which can lead to an increase in the acidity of adjacent functional groups and affect the molecule's binding affinity to biological targets .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions. For example, they can act as probes in ratiometric fluorescent sensing mechanisms due to their ability to undergo intramolecular charge transfer (ICT) . Additionally, they can form DNA adducts in sensitive tumor cells, indicating their potential as antitumor agents . The presence of fluorine can also influence the reactivity and selectivity of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom. These compounds often exhibit high selectivity and sensitivity in their applications, such as in the detection of sulfite ions with low detection limits . They also show promising characteristics as tracers for in vivo visualization of amyloid deposits in Alzheimer's disease due to their high affinity for amyloid beta . The fluorine atom can enhance the lipophilicity of the molecule, which can affect its biodistribution and pharmacokinetics .

Aplicaciones Científicas De Investigación

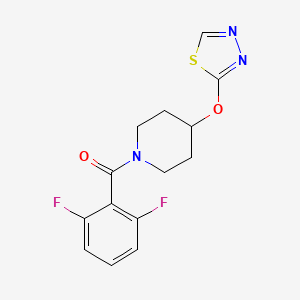

Antimicrobial Activity

Compounds related to 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole have been studied for their potential antimicrobial properties. For instance, derivatives of benzothiazoles, including those with fluorinated groups, have shown promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. These findings are supported by various studies that have synthesized and tested different derivatives for their anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011); (Kale & Mene, 2013).

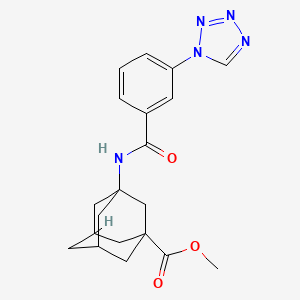

Antifungal Applications

Some studies have focused on the antifungal potential of benzothiazole derivatives. Novel tetrazole derivatives containing benzothiazole have been synthesized and tested against various fungal strains, demonstrating significant antifungal activity. This suggests the potential use of such compounds in developing new antifungal agents (Łukowska-Chojnacka et al., 2016).

Antitumor Potential

Fluorinated benzothiazoles, such as those structurally related to 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole, have been investigated for their antitumor properties. These studies have shown that such compounds possess potent antitumor properties in vitro and in vivo, indicating potential applications in cancer therapy (Bradshaw et al., 2002).

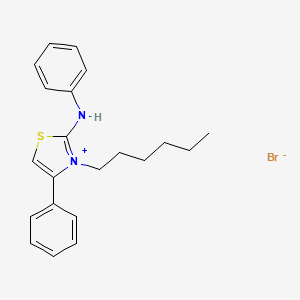

Fluorescent Probe Development

Some benzothiazole derivatives have been applied in the development of fluorescent probes. These compounds have been shown to be sensitive to pH changes and selective in metal cation sensing, which could be useful in various analytical and diagnostic applications (Tanaka et al., 2001).

Propiedades

IUPAC Name |

2-[2-(4-fluorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQSUMHLRWBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)